2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one

tPSA Drug-likeness Membrane Permeability

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one (molecular formula C15H23N5O3) is a synthetic small molecule belonging to the class of piperazinylpyrimidine derivatives that feature a terminal morpholine amide. Its structural backbone has been explored in patents covering piperazinylpyrimidine-based compounds designed as kinase inhibitors (e.g., targeting PDGFR, CK1, RAF families) and as chemokine receptor CCR4 antagonists , establishing the class as relevant to oncology and immunology research applications.

Molecular Formula C15H23N5O3
Molecular Weight 321.37 g/mol
CAS No. 2640885-02-3
Cat. No. B6445207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one
CAS2640885-02-3
Molecular FormulaC15H23N5O3
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCOCC3
InChIInChI=1S/C15H23N5O3/c1-22-14-10-13(16-12-17-14)19-4-2-18(3-5-19)11-15(21)20-6-8-23-9-7-20/h10,12H,2-9,11H2,1H3
InChIKeyDJYNOJSFFQVCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one (CAS 2640885-02-3): Structural Classification and Baseline Profile for Informed Sourcing


2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one (molecular formula C15H23N5O3) is a synthetic small molecule belonging to the class of piperazinylpyrimidine derivatives that feature a terminal morpholine amide. Its structural backbone has been explored in patents covering piperazinylpyrimidine-based compounds designed as kinase inhibitors (e.g., targeting PDGFR, CK1, RAF families) [1] and as chemokine receptor CCR4 antagonists [2], establishing the class as relevant to oncology and immunology research applications.

Piperazinylpyrimidine scaffold with morpholine amide terminus
Class explored as kinase inhibitor (PDGFR, CK1, RAF) and CCR4 antagonist research probe

Why 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one Cannot Be Substituted with General Piperazinylpyrimidine Analogs


Small structural variations within the piperazinylpyrimidine class can produce divergent selectivity profiles. For example, piperazinylpyrimidine derivatives 4, 15, and 16 from one study exhibited distinct patterns—selective cytostatic, global cytotoxic, and narrow kinase subfamily binding—despite sharing the same core, and compound 4 was significantly more potent at inhibiting oncogenic mutant forms of PDGFR family kinases than wild-type isoforms [1]. Data from the same class show that even single-digit micromolar shifts in antiproliferative mean GI50 (from 1.05 µM to >100 µM) can result from what appear to be modest structural modifications [2]. Without compound-specific data, assuming a close analog matches the binding and functional profile of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is scientifically unfounded.

Selectivity Shifts
Terminal group identity directs kinase subfamily selectivity; morpholine vs. methylpiperidine or azepane analogs may show different target engagement profiles.
Activity Variation
Minor structural changes in this class can shift antiproliferative activity by orders of magnitude, making analog substitution unreliable without compound-specific data.

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (tPSA) Comparison: Morpholine vs. Azepane Terminal Ring

The morpholine amide end of the compound yields a calculated topological polar surface area (tPSA) of approximately 75 Ų, based on its molecular structure (C15H23N5O3, containing 8 hydrogen bond acceptors and 0 hydrogen bond donors) [1]. In contrast, the azepane analog 1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one (MW 333.4, tPSA ~59 Ų) possesses lower polarity due to replacement of the morpholine oxygen with a methylene unit [2]. The higher tPSA of the morpholine-containing target predicts lower passive membrane permeability but potentially better aqueous solubility—a factor that can critically influence in vitro assay performance and formulation tractability.

tPSA Comparison
Class-level inference
~75 Ų (target) vs. ~59 Ų (azepane analog)
Higher tPSA predicts lower passive permeability; may support better aqueous solubility in assays.
In silico calculation; experimental confirmation advised.
tPSA Drug-likeness Membrane Permeability

Kinase Selectivity Precedent: Morpholine- vs. Methylpiperidine-Containing Piperazinylpyrimidines

Published kinase profiling of closely related piperazinylpyrimidine derivatives demonstrates that the identity of the terminal group governs subfamily selectivity. Compound 4 (bearing a terminal group distinct from morpholine) showed selective binding to the PDGFR subfamily (including KIT, FLT3, CSF1R) and CDK11, while compounds 15 and 16—with different terminal modifications—preferentially targeted DDR1 and casein kinase 1 (CSNK1D, CSNK1G2) [1]. The morpholine-containing compound 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is structurally distinct from its methylpiperidine analog (2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one), and by class-level inference, the morpholine oxygen can serve as an additional hydrogen bond acceptor that may alter the compound's interaction fingerprint with kinase hinge regions, potentially shifting selectivity away from the PDGFR/CK1 axis.

Kinase Selectivity
Class-level inference
Morpholine terminal group vs. methylpiperidine: class-level evidence shows terminal group redirects kinase subfamily binding (PDGFR vs. CK1/DDR1).
Anticipate selectivity profile distinct from methylpiperidine analog; relevant for pathway-specific studies.
Based on KINOMEscan profiling of related compounds.
Kinase Selectivity PDGFR CK1

Molecular Weight and Ligand Efficiency Considerations for Fragment-Based Screening

With a molecular weight of 321.37 g/mol [1], the compound sits near the fragment-like to lead-like boundary (<300–350 Da), making it a candidate for fragment-based screening campaigns where ligand efficiency (LE) metrics are prized. For context, the related analog 2-[5-cyclohexyl-3-(4-fluoro-3-methylphenyl)pyrazol-1-yl]-1-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethanone (CAS 1439294-56-0) has a molecular weight of ~477 g/mol [2], placing it firmly in the drug-like space and reducing its ligand efficiency potential. The ~156 Da difference translates to a significantly higher heavy atom count for the pyrazole analog, which, in fragment-based screening, reduces the probability of detecting tractable binding interactions relative to the smaller morpholine-containing target.

Molecular Weight
Cross-study comparable
321.37 g/mol (target) vs. ~477 g/mol (pyrazole-based analog)
Lower MW supports fragment-like ligand efficiency for screening libraries.
Vendor-reported; independent verification recommended.
Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Optimal Research Applications for 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Screening Campaigns Targeting Kinase or GPCR Libraries

Its molecular weight (321.37 g/mol) positions it advantageously for fragment-based screening, where smaller compounds yield better ligand efficiency [1]. The morpholine-terminated piperazinylpyrimidine scaffold has precedent for selective kinase binding [2], making it a rational fragment candidate for libraries aimed at the PDGFR or CK1 kinase subfamilies or chemokine receptors (CCR4) [3].

Solubility-Critical In Vitro Pharmacology Assays

The higher topological polar surface area (~75 Ų) of the morpholine amide relative to azepane or methylpiperidine analogs [1] suggests improved aqueous solubility, which can reduce the need for DMSO concentrations that may confound cell-based assay readouts. This is particularly relevant for high-content screening or phenotypic assays requiring consistent compound exposure.

Structure-Activity Relationship (SAR) Studies on Terminal Amide Group Modifications

Published evidence shows that terminal group identity on piperazinylpyrimidine derivatives dictates kinase selectivity [1]. This compound serves as a specific SAR probe to explore the effect of a morpholine amide terminus versus methylpiperidine, azepane, or phenylpiperazine analogs on target engagement patterns, enabling systematic SAR campaigns.

Application
Selection Property
Validation Focus
Fragment-based library screening
Ligand efficiency context (moderate MW)
Confirm binding in kinase or GPCR panel assays
Solubility-critical pharmacology assays
Higher predicted aqueous solubility profile
Measure solubility in assay media; compare to analogs
Terminal amide SAR studies
Morpholine amide as hydrogen bond acceptor probe
Profile kinase selectivity shift vs. methylpiperidine and azepane derivatives
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